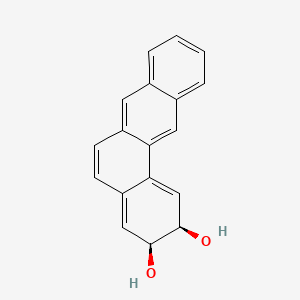
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- is a polycyclic aromatic hydrocarbon (PAH) derivative It is a compound with a complex structure consisting of fused benzene rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- typically involves the cyclization of appropriate precursors. One common method is the cyclization of lactone derivatives followed by sequential modifications . Another approach involves the photocyclization of divinylterphenyl derivatives or tandem radical cyclization of (Z,Z)-1,4-bis(2-iodostyryl)benzene derivatives . These methods often require specific reaction conditions, such as the presence of catalysts, controlled temperatures, and specific solvents.
Industrial Production Methods
Industrial production of Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on this compound helps understand the biological effects of PAHs, including their interactions with enzymes and DNA.
Medicine: It is studied for its potential carcinogenic properties and its role in the development of cancer.
Industry: Although not widely used industrially, it serves as a reference compound in environmental studies to monitor PAH pollution.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- involves its interaction with biological molecules. It can be metabolized by cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of dihydrodiols . These metabolites can bind to DNA and proteins, potentially causing mutations and other biological effects. The molecular targets and pathways involved include DNA, enzymes, and cellular receptors.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: A parent compound with similar structure but without the hydroxyl groups.
Benzo(a)pyrene: Another PAH with a similar structure but different biological properties.
Chrysene: A PAH with four fused benzene rings, similar to Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis-.
Uniqueness
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- is unique due to the presence of hydroxyl groups and its specific dihydro configuration. These structural features influence its chemical reactivity and biological interactions, distinguishing it from other PAHs.
Properties
CAS No. |
58409-56-6 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(2R,3S)-2,3-dihydrobenzo[a]anthracene-2,3-diol |
InChI |
InChI=1S/C18H14O2/c19-17-9-14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)16(14)10-18(17)20/h1-10,17-20H/t17-,18+/m0/s1 |
InChI Key |
SXKUZXRQYVNQKT-ZWKOTPCHSA-N |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C[C@@H]([C@@H](C=C43)O)O |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC(C(C=C43)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















